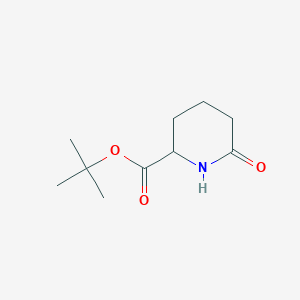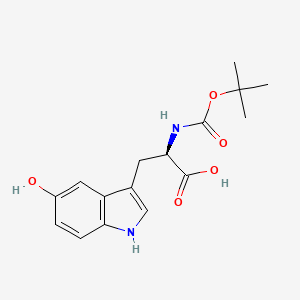
Boc-5-hydroxy-D-tryptophan
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Boc-5-hydroxy-D-tryptophan is a derivative of tryptophan, an essential amino acid. This compound is often used in biochemical research due to its role as a precursor in the synthesis of serotonin, a neurotransmitter that plays a crucial role in regulating mood, sleep, and other physiological functions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Boc-5-hydroxy-D-tryptophan typically involves the protection of the amino group of 5-hydroxy-D-tryptophan with a tert-butoxycarbonyl (Boc) group. This protection is achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (NEt3) or pyridine (Py). The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the Boc group .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as crystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions
Boc-5-hydroxy-D-tryptophan can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form different reduced derivatives.
Substitution: The Boc group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield various reduced derivatives .
Aplicaciones Científicas De Investigación
Boc-5-hydroxy-D-tryptophan has a wide range of applications in scientific research:
Mecanismo De Acción
Boc-5-hydroxy-D-tryptophan exerts its effects primarily through its role as a precursor in the synthesis of serotonin. The compound is converted to serotonin via a decarboxylation reaction catalyzed by the enzyme aromatic L-amino acid decarboxylase. Serotonin then acts on various receptors in the brain to regulate mood, sleep, and other physiological functions .
Comparación Con Compuestos Similares
Similar Compounds
5-Hydroxy-D-tryptophan: The unprotected form of Boc-5-hydroxy-D-tryptophan, which is also a precursor to serotonin.
5-Hydroxy-L-tryptophan: The L-isomer of 5-hydroxy-D-tryptophan, which is more commonly used in research and therapeutic applications.
Uniqueness
This compound is unique due to the presence of the Boc protecting group, which makes it more stable and easier to handle in various chemical reactions. This stability allows for more precise control in synthetic and research applications .
Propiedades
Fórmula molecular |
C16H20N2O5 |
|---|---|
Peso molecular |
320.34 g/mol |
Nombre IUPAC |
(2R)-3-(5-hydroxy-1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C16H20N2O5/c1-16(2,3)23-15(22)18-13(14(20)21)6-9-8-17-12-5-4-10(19)7-11(9)12/h4-5,7-8,13,17,19H,6H2,1-3H3,(H,18,22)(H,20,21)/t13-/m1/s1 |
Clave InChI |
JELADEDZLOFFTA-CYBMUJFWSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N[C@H](CC1=CNC2=C1C=C(C=C2)O)C(=O)O |
SMILES canónico |
CC(C)(C)OC(=O)NC(CC1=CNC2=C1C=C(C=C2)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N,N,N-Trimethyl-3-[(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8-pentadecafluoro-8-oxooctyl)amino]propan-1-aminium iodide](/img/structure/B12284138.png)

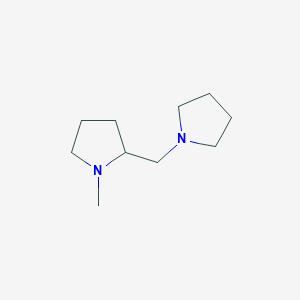
![8-Bromo-6-chloro-[1,2,4]triazolo[1,5-a]pyridin-2-ylamine](/img/structure/B12284157.png)


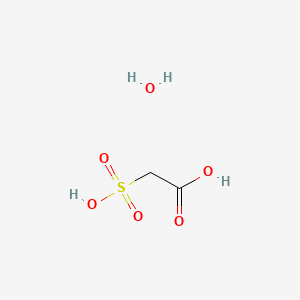
![5,7-Dichlorofuro[3,2-b]pyridine](/img/structure/B12284170.png)
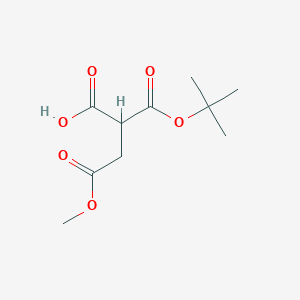
![ethyl 2-chloro-5-[2-(trifluoromethyl)phenyl]-1H-pyrrole-3-carboxylate](/img/structure/B12284172.png)

![2-Cyclopentene-1-methanol, 4-[2-amino-6-(cyclopropylamino)-9H-purin-9-yl]-, 1-(dihydrogen phosphate), (1S,4R)-](/img/structure/B12284201.png)
![2-[pentanoyl-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]amino]propanoic acid](/img/structure/B12284209.png)
